Unveiling the Potential of BDP FL-PEG5-azide: A Technical Guide for Researchers
Unveiling the Potential of BDP FL-PEG5-azide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the properties and applications of BDP FL-PEG5-azide, a versatile fluorescent probe for researchers, scientists, and drug development professionals. This document outlines its chemical and spectral characteristics, and provides detailed experimental protocols for its use in bioconjugation, fluorescence microscopy, and flow cytometry.
Core Properties of BDP FL-PEG5-azide
BDP FL-PEG5-azide is a highly efficient and specific labeling reagent that combines the bright and photostable BODIPY™ FL (BDP FL) fluorophore with a five-unit polyethylene glycol (PEG) spacer terminating in an azide group.[1][2] The azide functionality allows for its covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[1][3] The hydrophilic PEG spacer enhances water solubility and membrane permeability, making it an ideal tool for labeling biomolecules in complex biological systems.[1]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of BDP FL-PEG5-azide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₉BF₂N₆O₆ | |
| Molecular Weight | 580.44 g/mol | |
| Excitation Maximum (λex) | 503 nm | BroadPharm |
| Emission Maximum (λem) | 509 nm | BroadPharm |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | BroadPharm |
| Quantum Yield | 0.9 | BroadPharm |
| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |
| Storage | Store at -20°C, protected from light | BroadPharm |
Key Applications and Experimental Protocols
BDP FL-PEG5-azide is a powerful tool for a variety of applications in biological research, particularly for the fluorescent labeling and detection of alkyne-modified biomolecules such as proteins, nucleic acids, and lipids. Its bright and stable fluorescence makes it well-suited for fluorescence microscopy and flow cytometry.
Copper-Catalyzed Click Chemistry (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with BDP FL-PEG5-azide using a copper-catalyzed click reaction.
Materials:
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Alkyne-modified protein in a sodium azide-free buffer
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BDP FL-PEG5-azide
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1.5x Protein Labeling Buffer (containing triethylammonium acetate, pH 6.8)
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Copper (II) sulfate (CuSO₄) solution (20 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
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Sodium ascorbate solution (300 mM in water, freshly prepared)
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DMSO or DMF
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Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
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Prepare a stock solution of BDP FL-PEG5-azide: Dissolve BDP FL-PEG5-azide in DMSO or DMF to a final concentration of 10 mM.
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Prepare the protein solution: Dilute the alkyne-modified protein with the 1.5x Protein Labeling Buffer to a final volume that is no more than 1/3 of the total reaction volume.
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Prepare the catalyst solution: In a separate tube, mix the 20 mM CuSO₄ solution and the 100 mM THPTA solution in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.
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Initiate the click reaction:
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Add the BDP FL-PEG5-azide stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is recommended.
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Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture.
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Add the freshly prepared sodium ascorbate solution to initiate the reaction.
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-
Incubate the reaction: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
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Purify the labeled protein: Remove the excess dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column.
Workflow for Copper-Catalyzed Click Chemistry:
Caption: Workflow for labeling alkyne-modified proteins with BDP FL-PEG5-azide via CuAAC.
Fluorescence Microscopy of Labeled Cells
This protocol provides a general guideline for imaging cells labeled with BDP FL-PEG5-azide.
Materials:
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Cells labeled with BDP FL-PEG5-azide (e.g., through metabolic labeling with an alkyne-containing precursor followed by click chemistry)
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Phosphate-buffered saline (PBS)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (optional, for intracellular targets; e.g., 0.1% Triton X-100 in PBS)
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Mounting medium with antifade reagent
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Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP filter set)
Protocol:
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Cell Preparation: Grow cells on glass coverslips or in imaging-compatible plates.
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Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
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Permeabilization (Optional): If the target is intracellular, wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.
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Washing: Wash the cells three times with PBS.
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Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
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Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for BDP FL (Excitation: ~490/20 nm; Emission: ~525/30 nm). Use appropriate controls, such as unlabeled cells, to assess background fluorescence.
Workflow for Fluorescence Microscopy Imaging:
Caption: General workflow for preparing and imaging cells labeled with BDP FL-PEG5-azide.
Flow Cytometry Analysis of Labeled Cells
This protocol outlines a general procedure for analyzing cells labeled with BDP FL-PEG5-azide by flow cytometry.
Materials:
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Suspension of single cells labeled with BDP FL-PEG5-azide
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Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
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Flow cytometer with a blue laser (488 nm) and appropriate emission filters (e.g., 530/30 nm bandpass filter)
Protocol:
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Cell Preparation: Prepare a single-cell suspension of your labeled cells.
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Cell Staining (if applicable): If performing multi-color analysis, stain for other markers according to standard protocols.
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Washing: Wash the cells twice with cold flow cytometry staining buffer.
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Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
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Analysis: Analyze the cells on a flow cytometer. Use unstained cells as a negative control to set the background fluorescence.
Logical Flow for Flow Cytometry Analysis:
Caption: Logical relationship between samples, analysis, and data output in a flow cytometry experiment.
Conclusion
BDP FL-PEG5-azide is a valuable and versatile tool for the fluorescent labeling of biomolecules. Its bright and photostable fluorescence, coupled with the specificity of click chemistry, enables a wide range of applications in modern biological research. The protocols provided in this guide serve as a starting point for researchers to develop and optimize their specific experimental workflows.
